
(R)-N-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes indole, oxindole, and phosphinothioic amide moieties, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Halogens: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Oxindole Formation: The oxindole structure is formed by cyclization reactions involving isatin derivatives.
Attachment of the Methoxybenzyl Group: This step involves nucleophilic substitution reactions where the methoxybenzyl group is introduced.
Formation of the Phosphinothioic Amide: The final step involves the reaction of the intermediate compound with diphenylphosphinothioic chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification Techniques: Use of chromatography and recrystallization to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and oxindole moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Potential use in analytical techniques for detecting specific compounds.
Mechanism of Action
The mechanism of action of ®-N-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide involves its interaction with molecular targets such as enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-N-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide: shares structural similarities with other indole and oxindole derivatives.
Indole-3-carbinol: Known for its anticancer properties.
Oxindole: Used in the synthesis of various pharmaceuticals.
Uniqueness
Structural Complexity: The presence of multiple functional groups and halogen atoms makes it unique.
Its diverse applications in chemistry, biology, medicine, and industry set it apart from simpler compounds.
Properties
Molecular Formula |
C36H27Cl2FN3O2PS |
|---|---|
Molecular Weight |
686.6 g/mol |
IUPAC Name |
(3R)-5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-3-(diphenylphosphinothioylamino)-1-[(4-methoxyphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C36H27Cl2FN3O2PS/c1-44-26-15-12-23(13-16-26)22-42-33-17-14-25(37)20-29(33)36(35(42)43,34-19-24-18-31(39)30(38)21-32(24)40-34)41-45(46,27-8-4-2-5-9-27)28-10-6-3-7-11-28/h2-21,40H,22H2,1H3,(H,41,46)/t36-/m1/s1 |
InChI Key |
OZIAXIAJUWRWAE-PSXMRANNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NP(=S)(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NP(=S)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



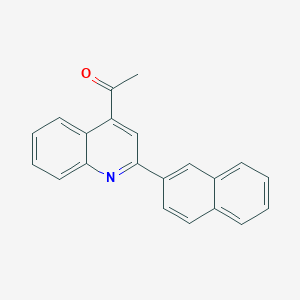
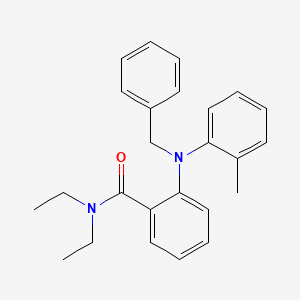

![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)
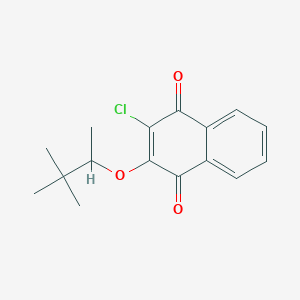
![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)
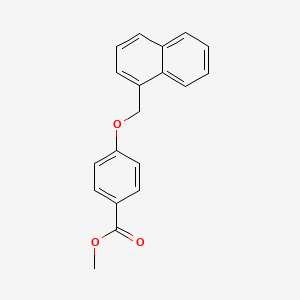



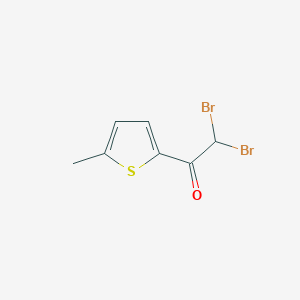

![2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-](/img/structure/B11833742.png)
